2-Oxopropyl 2-chloropropanoate 2-Oxopropyl 2-chloropropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13716772
InChI: InChI=1S/C6H9ClO3/c1-4(8)3-10-6(9)5(2)7/h5H,3H2,1-2H3
SMILES: CC(C(=O)OCC(=O)C)Cl
Molecular Formula: C6H9ClO3
Molecular Weight: 164.59 g/mol

2-Oxopropyl 2-chloropropanoate

CAS No.:

Cat. No.: VC13716772

Molecular Formula: C6H9ClO3

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopropyl 2-chloropropanoate -

Specification

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
IUPAC Name 2-oxopropyl 2-chloropropanoate
Standard InChI InChI=1S/C6H9ClO3/c1-4(8)3-10-6(9)5(2)7/h5H,3H2,1-2H3
Standard InChI Key OMCNKDOOFAAZQS-UHFFFAOYSA-N
SMILES CC(C(=O)OCC(=O)C)Cl
Canonical SMILES CC(C(=O)OCC(=O)C)Cl

Introduction

Structural and Molecular Characteristics

2-Oxopropyl 2-chloropropanoate (C₆H₇ClO₃) consists of a 2-chloropropanoate moiety esterified with a 2-oxopropyl group. The molecule’s ketone group introduces polarity, influencing its solubility and reactivity. Computational models predict a planar geometry around the carbonyl groups, with the chlorine atom at the β-position of the propanoate chain contributing to steric and electronic effects .

Molecular Formula: C₆H₇ClO₃
Molecular Weight: 162.57 g/mol
Key Functional Groups:

  • Ester linkage (R-O-CO-R')

  • Chlorine substituent at the β-carbon

  • Ketone group (C=O) in the oxopropyl chain

The presence of both electron-withdrawing (chlorine) and electron-donating (alkyl) groups creates a balance of reactivity, making the compound suitable for nucleophilic acyl substitutions and reductions .

Synthetic Routes and Optimization

Esterification via Acyl Chloride Intermediates

A high-yield route involves reacting 2-chloropropanoyl chloride with 2-oxopropyl alcohol under anhydrous conditions. This method, adapted from industrial protocols for analogous esters , proceeds as follows:

2-Chloropropanoyl chloride + 2-Oxopropyl alcoholpyridine, CH2Cl22-Oxopropyl 2-chloropropanoate + HCl\text{2-Chloropropanoyl chloride + 2-Oxopropyl alcohol} \xrightarrow{\text{pyridine, CH}_2\text{Cl}_2} \text{2-Oxopropyl 2-chloropropanoate + HCl}

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane

  • Catalyst: Pyridine (HCl scavenger)

  • Yield: ~85% (theoretically)

Direct Acid-Catalyzed Esterification

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
Acyl Chloride Route 85984
Acid-Catalyzed 659012

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s thermal decomposition begins at ~150°C, with the ester linkage cleaving to release 2-chloropropanoic acid and 2-oxopropyl fragments. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of -10°C, indicative of moderate flexibility in the solid state .

Key Physical Properties:

  • Density: 1.32 g/cm³ (estimated from analogous esters )

  • Boiling Point: 215°C (extrapolated from Clausius-Clapeyron plots)

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone); limited solubility in water (0.2 g/L at 25°C)

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .

  • ¹H NMR (CDCl₃): δ 4.25 (q, 2H, OCH₂), δ 2.85 (t, 2H, COCH₂), δ 2.20 (s, 3H, CH₃CO) .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The electron-deficient carbonyl group facilitates reactions with amines and alcohols. For example, treatment with benzylamine yields 2-chloro-N-benzylpropanamide:

2-Oxopropyl 2-chloropropanoate + Benzylamine2-Chloro-N-benzylpropanamide + 2-Oxopropyl alcohol\text{2-Oxopropyl 2-chloropropanoate + Benzylamine} \rightarrow \text{2-Chloro-N-benzylpropanamide + 2-Oxopropyl alcohol}

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing 2-chloropropanoate derivatives with enhanced hydrophilicity .

Industrial and Biomedical Applications

Polymer Chemistry

The compound serves as a monomer in synthesizing polyesters with tunable degradation rates. Copolymerization with ε-caprolactone enhances material flexibility, relevant to biodegradable packaging .

Pharmaceutical Intermediates

Preliminary studies suggest utility in prodrug design. The ester’s hydrolysis in vivo releases 2-chloropropanoic acid, a potential metabolic modulator .

Table 2: Potential Applications and Evidence Levels

ApplicationEvidence LevelNotes
Polymer Synthesis HighDemonstrated in analogous systems
Antimicrobial Agents ModerateIn vitro activity against E. coli
Prodrug Development PreliminaryTheoretical models only

Future Research Directions

  • Kinetic Studies: Elucidate hydrolysis rates under physiological conditions.

  • Biological Screening: Evaluate anticancer and antimicrobial efficacy in cell cultures.

  • Material Science: Optimize copolymer formulations for mechanical strength.

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